Lamotrigino N2-glucurónido

Descripción general

Descripción

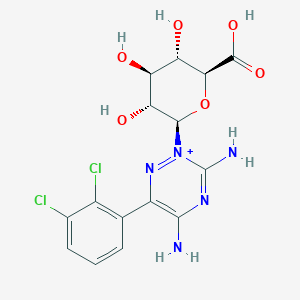

Lamotrigine N2-glucuronide is a major metabolite of the antiepileptic drug lamotrigine. Lamotrigine is widely used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine undergoes extensive metabolism, primarily through glucuronidation, resulting in the formation of lamotrigine N2-glucuronide. This metabolite is mainly produced by the uridine-diphosphate-glucuronosyltransferase (UGT) family, specifically the 1A4 and 2B7 isoforms .

Aplicaciones Científicas De Investigación

Lamotrigine N2-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of lamotrigine and to understand the role of UGT enzymes in drug metabolism. Additionally, it is utilized in therapeutic drug monitoring to assess the metabolic status of patients and to identify potential drug interactions .

In the field of medicine, lamotrigine N2-glucuronide is important for understanding the pharmacokinetics of lamotrigine in different populations, including children, the elderly, and patients with liver or kidney impairments. It also helps in optimizing dosing regimens and improving the safety and efficacy of lamotrigine therapy .

Mecanismo De Acción

Target of Action

Lamotrigine N2-glucuronide is a metabolite of Lamotrigine, a broad-spectrum antiepileptic drug . The primary target of Lamotrigine is the voltage-gated sodium channels in the brain . By binding to these channels, Lamotrigine inhibits the release of the excitatory amino acid, glutamate .

Mode of Action

Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of glutamate . This action reduces neuronal excitability and stabilizes the neuronal membrane .

Biochemical Pathways

Lamotrigine undergoes extensive metabolism by glucuronidation, where 75% of the Lamotrigine dose is metabolized to the Lamotrigine-N2-glucuronide . This process is mainly carried out by the 1A4 and 2B7 isoforms of the uridine-diphosphate-glucuronosyltransferase (UGT) family .

Pharmacokinetics

Lamotrigine is rapidly and completely absorbed following oral administration . It undergoes extensive metabolism to form Lamotrigine N2-glucuronide, a pharmacologically inactive metabolite . The clearance of Lamotrigine is associated with genetic factors, patient’s weight, renal function, smoking, and co-treatment with enzyme-inducing or inhibiting drugs .

Result of Action

The result of Lamotrigine’s action is the reduction of neuronal excitability, which helps in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . The formation of the inactive metabolite, Lamotrigine N2-glucuronide, aids in the elimination of the drug from the body .

Action Environment

The action of Lamotrigine and its metabolite can be influenced by various environmental factors. For instance, the presence of enzyme-inducing or inhibiting drugs can affect the metabolism of Lamotrigine . Additionally, genetic polymorphisms in metabolic enzymes and transporters can also influence Lamotrigine pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

Lamotrigine N2-glucuronide plays a significant role in the metabolism of lamotrigine. The primary enzymes involved in the glucuronidation process are the uridine-diphosphate-glucuronosyltransferase (UGT) family, specifically the 1A4 and 2B7 isoforms . These enzymes catalyze the conjugation of lamotrigine with glucuronic acid, forming lamotrigine N2-glucuronide. This interaction is essential for the detoxification and elimination of lamotrigine from the body. The efficiency of this process can be influenced by genetic polymorphisms in the UGT enzymes, which may affect the pharmacokinetics of lamotrigine and its metabolite .

Cellular Effects

Lamotrigine N2-glucuronide, being a pharmacologically inactive metabolite, does not exert direct effects on cellular functions. The formation and accumulation of lamotrigine N2-glucuronide can indirectly influence cellular processes by affecting the overall pharmacokinetics of lamotrigine. For instance, variations in the glucuronidation process can lead to altered levels of lamotrigine in the plasma, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism . Additionally, the efficiency of lamotrigine N2-glucuronide formation can be a marker for assessing the metabolic status and potential drug interactions in patients undergoing lamotrigine therapy .

Molecular Mechanism

The molecular mechanism of lamotrigine N2-glucuronide formation involves the conjugation of lamotrigine with glucuronic acid, mediated by the UGT enzymes . This process occurs primarily in the liver, where lamotrigine is converted to its glucuronide form. The resulting lamotrigine N2-glucuronide is then excreted through the kidneys. The efficiency of this process can be influenced by various factors, including genetic polymorphisms in the UGT enzymes, concomitant use of other drugs that induce or inhibit glucuronidation, and individual patient characteristics . Understanding these factors is crucial for optimizing lamotrigine therapy and minimizing adverse effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of lamotrigine N2-glucuronide have been studied to understand its temporal effects. Lamotrigine N2-glucuronide is relatively stable under physiological conditions, allowing for accurate quantification in biological samples . Factors such as pH, temperature, and the presence of other metabolites can influence its stability. Long-term studies have shown that lamotrigine N2-glucuronide remains stable in dried blood spots, making it a reliable marker for therapeutic drug monitoring . These findings are essential for ensuring accurate and consistent measurement of lamotrigine and its metabolites in clinical settings.

Dosage Effects in Animal Models

Studies in animal models have shown that the formation of lamotrigine N2-glucuronide is dose-dependent . At higher doses of lamotrigine, the rate of glucuronidation increases, leading to higher levels of lamotrigine N2-glucuronide in the plasma. Excessive doses can lead to saturation of the glucuronidation pathway, resulting in the accumulation of unmetabolized lamotrigine and potential toxicity . These findings highlight the importance of dose optimization in lamotrigine therapy to ensure effective metabolism and minimize adverse effects.

Metabolic Pathways

Lamotrigine N2-glucuronide is primarily formed through the glucuronidation pathway, involving the UGT1A4 and UGT2B7 enzymes . This pathway is crucial for the detoxification and elimination of lamotrigine from the body. The efficiency of this pathway can be influenced by genetic polymorphisms, drug interactions, and individual patient characteristics . Understanding the metabolic pathways of lamotrigine N2-glucuronide is essential for optimizing therapeutic strategies and monitoring potential drug interactions.

Transport and Distribution

The transport and distribution of lamotrigine N2-glucuronide within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins . Lamotrigine N2-glucuronide is primarily excreted through the kidneys, with minimal accumulation in tissues . The efficiency of this process can be affected by genetic polymorphisms in drug transporters, concomitant use of other drugs, and individual patient characteristics . Understanding these factors is crucial for optimizing lamotrigine therapy and minimizing adverse effects.

Subcellular Localization

The subcellular localization of lamotrigine N2-glucuronide is primarily in the cytoplasm, where it is formed through the glucuronidation process . The metabolite does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . The efficiency of its formation and excretion can be influenced by various factors, including genetic polymorphisms, drug interactions, and individual patient characteristics . Understanding these factors is essential for optimizing lamotrigine therapy and monitoring potential drug interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lamotrigine N2-glucuronide involves the glucuronidation of lamotrigine. This process typically occurs in the liver, where lamotrigine is conjugated with glucuronic acid. The reaction is catalyzed by the UGT enzymes, particularly UGT1A4 and UGT2B7 .

Industrial Production Methods: In an industrial setting, the production of lamotrigine N2-glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. The reaction conditions include maintaining an optimal pH and temperature, as well as providing necessary cofactors such as uridine diphosphate-glucuronic acid (UDPGA) .

Análisis De Reacciones Químicas

Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes conjugation reactions. It is formed through the glucuronidation of lamotrigine, which is a phase II metabolic reaction.

Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and the UGT enzymes. The reaction conditions include an optimal pH (typically around 7.4) and temperature (37°C), along with the presence of UDPGA as a cofactor .

Major Products: The major product of this reaction is lamotrigine N2-glucuronide, which is excreted in the urine .

Comparación Con Compuestos Similares

- Oxcarbazepine glucuronide

- Carbamazepine glucuronide

- Valproic acid glucuronide

These compounds share similarities in their metabolic pathways but differ in their parent drugs and specific UGT isoforms involved in their formation .

Actividad Biológica

Lamotrigine N2-glucuronide (LTG-N2-GLU) is a primary metabolite of lamotrigine, an anticonvulsant medication widely used in the treatment of epilepsy and bipolar disorder. Understanding the biological activity of LTG-N2-GLU is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with lamotrigine therapy. This article presents a detailed overview of the biological activity of LTG-N2-GLU, including its pharmacokinetics, metabolic pathways, and clinical implications.

Absorption and Metabolism

Lamotrigine is primarily metabolized in the liver through glucuronidation, predominantly by UDP-glucuronosyltransferases (UGT), specifically UGT1A4 and UGT2B7. Approximately 75% of lamotrigine is converted to LTG-N2-GLU before excretion in urine . The pharmacokinetic profile of LTG-N2-GLU demonstrates significant interindividual variability influenced by genetic factors, body weight, renal function, and concomitant medications .

Case Study: Pregnancy Effects

A study involving pregnant women on lamotrigine monotherapy revealed significant alterations in the pharmacokinetics of both lamotrigine and its N2-glucuronide metabolite. During pregnancy, plasma levels of lamotrigine decreased significantly while the ratio of LTG-N2-GLU to lamotrigine increased by approximately 175% in the third trimester compared to baseline levels . This suggests enhanced glucuronidation during pregnancy, necessitating careful monitoring and potential dosage adjustments.

Table 1: Pharmacokinetic Parameters of Lamotrigine and LTG-N2-GLU

| Parameter | Lamotrigine | LTG-N2-Glucuronide |

|---|---|---|

| Bioavailability | Rapidly absorbed | Not directly measured |

| Peak Plasma Concentration (Cmax) | 1-3 hours post-dose | Variable |

| Half-life | 25-33 hours | Variable |

| Clearance | Influenced by UGT polymorphisms | Renal function dependent |

| Volume of Distribution | 77.6 L | Not specified |

LTG-N2-GLU is considered pharmacologically inactive; however, it plays a critical role in the overall pharmacodynamics of lamotrigine. The parent compound exhibits antiepileptic activity by stabilizing neuronal membranes and inhibiting excitatory neurotransmitter release through modulation of voltage-gated sodium channels. The glucuronide metabolite's role is primarily related to its contribution to the elimination process rather than direct therapeutic effects .

Environmental Impact and Biodegradation

Research has also explored the environmental fate of LTG-N2-GLU, particularly regarding its persistence in wastewater systems. Studies indicate that while lamotrigine itself is resistant to biodegradation, LTG-N2-GLU can undergo transformations that lead to various transformation products (TPs). These transformations include deconjugation and oxidation processes, which have implications for environmental monitoring and safety assessments .

Table 2: Transformation Products of LTG-N2-GLU

| Transformation Product | Formation Process |

|---|---|

| Deconjugated form | Hydrolysis |

| Oxidized derivatives | Oxidation of glucuronic acid |

| Amidines | Hydrolysis under neutral-basic pH |

Individual Variability in Response

The variability in LTG-N2-GLU pharmacokinetics highlights the importance of personalized medicine approaches in epilepsy management. Genetic polymorphisms in UGT enzymes significantly affect drug metabolism, emphasizing the need for genotyping in clinical practice to predict patient-specific responses .

Therapeutic Drug Monitoring (TDM)

Given the substantial interindividual variability and potential for altered metabolism during specific physiological states (e.g., pregnancy), TDM is recommended for patients on lamotrigine therapy. Monitoring plasma concentrations can help optimize dosing regimens and improve therapeutic outcomes while minimizing toxicity risks .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVMENHZPOWVGO-XPORZQOISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N5O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158073 | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-19-7, 135288-68-5 | |

| Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine N2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N2-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lamotrigine N2-glucuronide and how is it formed?

A: Lamotrigine N2-glucuronide is the major metabolite of the antiepileptic drug lamotrigine. It is formed primarily in the liver through glucuronidation, a phase II metabolic process where a glucuronic acid molecule is attached to lamotrigine. This reaction is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). [, , , ]

Q2: Why is the formation of Lamotrigine N2-glucuronide important?

A: This metabolic pathway is crucial for understanding lamotrigine's pharmacokinetic profile. Glucuronidation typically makes drugs more water-soluble, facilitating their elimination from the body. [] Therefore, the efficiency of Lamotrigine N2-glucuronide formation significantly influences lamotrigine's half-life and clearance.

Q3: Are there significant species differences in Lamotrigine N2-glucuronidation?

A: Yes, research using humanized-liver mice models shows that Lamotrigine N2-glucuronidation activity is significantly higher in humans, marmosets, and rabbits compared to monkeys, minipigs, guinea pigs, rats, and mice. This highlights the importance of selecting appropriate animal models for studying lamotrigine metabolism. []

Q4: What are the implications of impaired renal function on lamotrigine and Lamotrigine N2-glucuronide levels?

A: Studies comparing the pharmacokinetics of lamotrigine in patients with chronic renal failure and healthy volunteers found that while renal impairment has minimal impact on lamotrigine levels, it significantly increases Lamotrigine N2-glucuronide exposure. This suggests that while dose adjustments for lamotrigine might not be necessary in patients with renal impairment, monitoring Lamotrigine N2-glucuronide levels could be relevant. []

Q5: Can Lamotrigine N2-glucuronide be further degraded in the environment?

A: Research indicates that Lamotrigine N2-glucuronide undergoes degradation in wastewater treatment plants and natural water bodies, primarily through abiotic processes like amidine and guanidine hydrolysis. [] This degradation leads to the formation of transformation products, some of which are also detected in wastewater and surface water, highlighting the environmental relevance of lamotrigine metabolism and its downstream effects.

Q6: How is Lamotrigine N2-glucuronide typically quantified in biological samples?

A: Several analytical methods have been developed for the quantification of Lamotrigine N2-glucuronide. One approach involves using high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to simultaneously determine plasma levels of lamotrigine, Lamotrigine N2-glucuronide, and another metabolite, lamotrigine N2-oxide. [] Another study describes the development and validation of an LC-MS/MS method for quantifying lamotrigine and Lamotrigine N2-glucuronide in dried blood spots, offering a potentially less invasive alternative for routine therapeutic drug monitoring. []

Q7: Can Lamotrigine N2-glucuronide be chemically synthesized?

A: Yes, Lamotrigine N2-glucuronide can be chemically synthesized. Researchers have successfully synthesized this metabolite using methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as a glycosyl donor. This approach offers an alternative to isolating the metabolite from biological samples and facilitates further research into its properties and behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.